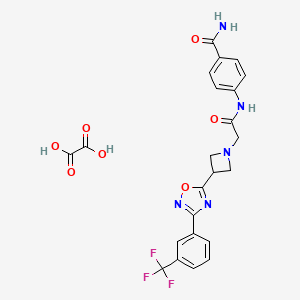
2-(3-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide, also known as MPAPA, is a chemical compound with potential therapeutic applications. It belongs to the class of acetamides and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Leuckart Synthesis and Pharmacological Assessment
A study involving the synthesis of novel acetamide derivatives, including structures similar to "2-(3-methoxyphenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide," highlighted their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through a multi-step reaction sequence starting from the Leuckart reaction, showing activities comparable with standard drugs due to the presence of bromo, tert-butyl, and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation for Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, was identified as an intermediate in the synthesis of antimalarial drugs. Chemoselective monoacetylation was performed using immobilized lipase, with the study providing insights into the optimization of this process, its mechanism, and kinetics. This research underlines the importance of specific acetamide derivatives in the synthesis of pharmaceuticals (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another study reported on the development of novel chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents. These entities, developed through the Leuckart synthetic pathway, exhibited promising activities, highlighting the therapeutic potential of specific acetamide derivatives (Rani, Pal, Hegde, & Hashim, 2014).
Catalytic Hydrogenation for Green Synthesis
The catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst was studied for the production of azo disperse dyes. This research demonstrates an environmentally friendly approach to synthesizing important intermediates for dye production (Zhang, 2008).
Synthesis of Protein Tyrosine Phosphatase Inhibitors
In a study on diabetes treatment, 2-(4-methoxyphenyl)ethyl acetamide derivatives were synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds, correlating well with docking studies, showed significant antidiabetic activity in vivo, highlighting their potential as therapeutic agents (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-9-5-10-20(15-19)28-17-22(25)23-11-6-12-24-13-14-27-21(16-24)18-7-3-2-4-8-18/h2-5,7-10,15,21H,6,11-14,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAMGYLNPUIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

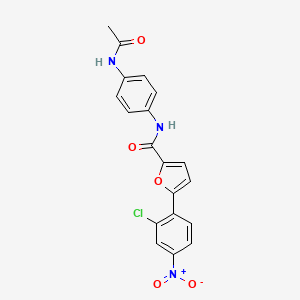
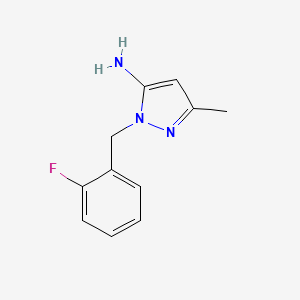
![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2983538.png)
![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)
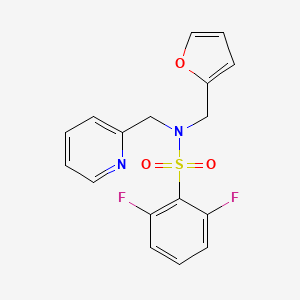
![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)

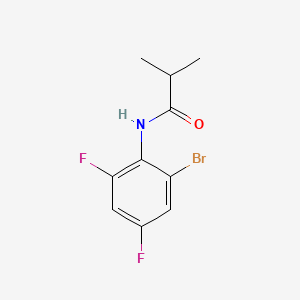
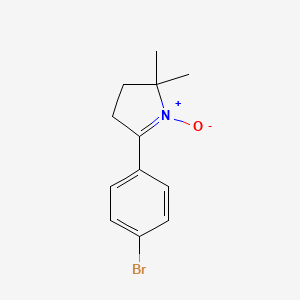

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)

